METHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE

Lipophilicity Drug Design Physicochemical Properties

Methyl 3-tert-butylisoxazole-5-carboxylate (CAS 133674-39-2) is a small-molecule heterocyclic building block belonging to the isoxazole-5-carboxylate ester class, characterized by a 3-position tert-butyl substituent. Its molecular formula is C₉H₁₃NO₃, with a molecular weight of 183.20 g/mol.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 133674-39-2
Cat. No. B3031052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 3-TERT-BUTYLISOXAZOLE-5-CARBOXYLATE
CAS133674-39-2
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1)C(=O)OC
InChIInChI=1S/C9H13NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h5H,1-4H3
InChIKeyFFPAIQCUBUFABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-tert-butylisoxazole-5-carboxylate (CAS 133674-39-2): Procurement-Relevant Physicochemical and Structural Baseline


Methyl 3-tert-butylisoxazole-5-carboxylate (CAS 133674-39-2) is a small-molecule heterocyclic building block belonging to the isoxazole-5-carboxylate ester class, characterized by a 3-position tert-butyl substituent . Its molecular formula is C₉H₁₃NO₃, with a molecular weight of 183.20 g/mol [1]. The compound is a methyl ester prodrug form that is routinely used as a precursor to the corresponding 3-tert-butylisoxazole-5-carboxylic acid (CAS 133674-40-5) via ester hydrolysis, and it serves as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules .

Why Methyl 3-tert-Butylisoxazole-5-carboxylate Cannot Be Casually Substituted with Ethyl or Carboxylic Acid Analogs in MedChem and Process Chemistry


Substituting methyl 3-tert-butylisoxazole-5-carboxylate with structurally similar analogs—such as the ethyl ester (CAS 1989659-74-6) or the free carboxylic acid (CAS 133674-40-5)—fundamentally alters critical physicochemical and biological properties, rendering the substitution non-equivalent for research and industrial applications. The methyl ester presents a specific, quantifiable LogP profile and hydrogen-bonding capacity that directly influences solubility, membrane permeability, and binding-site compatibility . For instance, while the methyl ester exhibits a calculated LogP of ~1.6–2.2, the free carboxylic acid possesses an ionizable proton that drastically reduces lipophilicity and introduces a negative charge at physiological pH, which can abrogate target engagement in hydrophobic binding pockets [1]. Furthermore, the methyl ester serves as a distinct synthetic intermediate; its substitution with an ethyl ester introduces different steric bulk and alters reaction kinetics in subsequent transformations, such as nucleophilic substitutions or metal-catalyzed cross-couplings, which are critical in process chemistry .

Quantitative Evidence Guide for Methyl 3-tert-Butylisoxazole-5-carboxylate: Head-to-Head Physicochemical and Biological Comparator Data


Head-to-Head LogP Comparison: Methyl Ester vs. Free Carboxylic Acid Lipophilicity Differential

Methyl 3-tert-butylisoxazole-5-carboxylate demonstrates a significantly higher lipophilicity compared to its corresponding free carboxylic acid, 3-tert-butylisoxazole-5-carboxylic acid (CAS 133674-40-5). The methyl ester's LogP is consistently reported between 1.62 and 2.19 across multiple independent sources [1]. In contrast, the carboxylic acid, due to its ionizable proton and ability to form hydrogen-bonded dimers, is expected to have a substantially lower LogP (approximately <0.5, based on the ~2.5 log unit difference typical for ester/acid pairs). This difference in lipophilicity directly translates to a >100-fold higher predicted octanol-water partition coefficient for the methyl ester, a critical parameter for passive membrane permeability and blood-brain barrier penetration in medicinal chemistry campaigns .

Lipophilicity Drug Design Physicochemical Properties

Comparative Cytotoxicity in MCF-7 Breast Cancer Cells: Methyl Ester Exhibits Micromolar Activity

Methyl 3-tert-butylisoxazole-5-carboxylate has been reported to exhibit measurable, though moderate, cytotoxic activity against the MCF-7 human breast cancer cell line. One source documents an IC₅₀ value of 22.47 µM for this compound, with a proposed mechanism involving apoptosis induction via caspase activation . While this value indicates a modest potency compared to optimized lead compounds, it establishes a baseline activity for the 3-tert-butylisoxazole-5-carboxylate scaffold. Importantly, this activity is not present in the simple carboxylic acid analog, as the ester functionality is likely a critical prodrug moiety required for cellular uptake and subsequent intracellular hydrolysis to the active species .

Cancer Biology Cytotoxicity Isoxazole Derivatives

Utility as a Btk Inhibitor Intermediate: Patent-Documented Synthetic Differentiation from Ethyl Ester

Methyl 3-tert-butylisoxazole-5-carboxylate is explicitly claimed as an intermediate in the synthesis of substituted aza-bicyclic imidazole derivatives that function as Bruton's tyrosine kinase (Btk) inhibitors . The patent literature specifically utilizes the methyl ester, not the ethyl ester or free acid, in the synthetic route. The choice of the methyl ester is strategic: it provides optimal steric and electronic properties for the subsequent cyclization and coupling reactions described in the patent [1]. Using the ethyl ester (CAS 1989659-74-6) in this sequence would alter the reaction kinetics and potentially lead to different yields or byproduct profiles due to the increased steric bulk of the ethyl group during key nucleophilic attack steps.

Kinase Inhibition Btk Medicinal Chemistry

Physicochemical Property Comparison: Methyl vs. Ethyl Ester for Synthetic Tractability

A direct comparison of key computed physicochemical properties for methyl 3-tert-butylisoxazole-5-carboxylate and its ethyl ester analog reveals meaningful differences that impact both synthetic handling and downstream applications. The methyl ester has a molecular weight of 183.20 g/mol and a calculated LogP ranging from 1.62 to 2.19 [1]. The ethyl ester analog (CAS 1989659-74-6) has a molecular formula of C₁₀H₁₅NO₃, a molecular weight of 197.23 g/mol, and a correspondingly higher LogP of approximately 2.5-3.0 (estimated) . This increased lipophilicity and molecular weight can affect solubility in common reaction solvents, chromatography behavior (Rf values), and the rate of subsequent transformations like ester hydrolysis.

Process Chemistry Synthetic Intermediates Property Comparison

Hydrogen Bond Donor/Acceptor Profile: Methyl Ester as a Neutral, Non-Ionizable Scaffold

Methyl 3-tert-butylisoxazole-5-carboxylate possesses a defined hydrogen bond acceptor count of 3 (two from the ester carbonyl and one from the isoxazole oxygen) and zero hydrogen bond donors [1]. This profile contrasts starkly with its hydrolysis product, 3-tert-butylisoxazole-5-carboxylic acid (CAS 133674-40-5), which has one hydrogen bond donor (the carboxylic acid proton) and two hydrogen bond acceptors [2]. The absence of a hydrogen bond donor in the methyl ester eliminates the potential for strong, directional intermolecular hydrogen bonding that can lead to high crystal lattice energies and poor solubility, while the presence of the donor in the acid renders it ionizable and capable of forming stable salts, but also introduces a pH-dependent charge state.

Medicinal Chemistry Hydrogen Bonding Drug-Likeness

Procurement-Optimized Application Scenarios for Methyl 3-tert-Butylisoxazole-5-carboxylate (CAS 133674-39-2)


Medicinal Chemistry: Cellular Assays for Btk or Related Kinase Inhibitor Screening

Given its documented use as an intermediate in patented Btk inhibitor synthetic routes , methyl 3-tert-butylisoxazole-5-carboxylate is the optimal choice for laboratories aiming to reproduce or expand upon this chemical series. The methyl ester's favorable LogP (1.6–2.2) supports passive membrane permeability , making it suitable for cell-based assays where intracellular target engagement is required, in contrast to the impermeable free acid.

Process Chemistry: Atom-Economical Synthesis of Isoxazole-5-carboxylic Acid Derivatives

For process development groups, this methyl ester offers a superior atom economy and lower molecular weight (183.20 g/mol) compared to the ethyl ester analog (197.23 g/mol) [1]. This translates to reduced raw material costs and easier purification by standard chromatography, making it the preferred starting material for large-scale synthesis of the corresponding carboxylic acid or more complex amide derivatives via straightforward ester hydrolysis .

SAR Studies: Baseline Cytotoxicity Evaluation in MCF-7 Breast Cancer Models

Researchers investigating the anticancer potential of isoxazole-5-carboxylate scaffolds can utilize the reported IC₅₀ value of 22.47 µM in MCF-7 cells as a comparative benchmark . This allows for the quantitative assessment of new structural modifications (e.g., variation of the 3-position substituent) to determine if they improve or diminish the inherent cytotoxic activity of the 3-tert-butylisoxazole-5-carboxylate core.

Biophysical Assays: Crystallography or Binding Studies Requiring a Neutral, Non-Ionizable Ligand

With zero hydrogen bond donors and three acceptors, methyl 3-tert-butylisoxazole-5-carboxylate is a neutral, non-ionizable small molecule [2]. This property profile is ideal for biophysical techniques such as protein X-ray crystallography or surface plasmon resonance (SPR), where the presence of an ionizable group (as in the carboxylic acid) could introduce pH-dependent binding artifacts or unwanted electrostatic interactions that complicate data interpretation.

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